molecular formula C7H7FN2O2 B594520 Methyl 5-amino-3-fluoropyridine-2-carboxylate CAS No. 1374652-08-0

Methyl 5-amino-3-fluoropyridine-2-carboxylate

Cat. No.: B594520
CAS No.: 1374652-08-0
M. Wt: 170.143
InChI Key: XTUNSULQZIZQLJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

This compound possesses the molecular formula Carbon-seven Hydrogen-seven Fluorine-one Nitrogen-two Oxygen-two and exhibits a molecular weight of 170.14 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, while alternative nomenclature includes methyl 5-amino-3-fluoropicolinate, reflecting its relationship to picolinic acid derivatives. The Chemical Abstracts Service registry number 1374652-08-0 provides unambiguous identification in chemical databases.

The compound's structural complexity is reflected in its International Chemical Identifier string: InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3, which encodes the complete molecular connectivity. The Simplified Molecular Input Line Entry System representation COC(=O)C1=C(C=C(C=N1)N)F provides a linear notation describing the atomic arrangement and bonding patterns within the molecule. Additional database identifiers include the Molecular Design Limited number MFCD22376791 and the chemical database identifier SCHEMBL14659730, facilitating cross-referencing across multiple chemical information systems.

The compound's systematic nomenclature reflects the specific positioning of functional groups around the pyridine core. The methyl ester functionality occupies the 2-position, traditionally designated as the alpha position in picolinic acid derivatives. The fluorine substituent at position 3 introduces significant electronic perturbation to the aromatic system, while the amino group at position 5 provides nucleophilic reactivity and hydrogen bonding capability. This particular substitution pattern creates a molecule with distinct electronic distribution compared to other regioisomers within the fluorinated aminopyridine carboxylate family.

Chemical Property Value Reference
Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
CAS Registry Number 1374652-08-0
IUPAC Name This compound
InChI Key XTUNSULQZIZQLJ-UHFFFAOYSA-N

Historical Context in Fluorinated Heterocycles

The development of fluorinated heterocycles can be traced to pioneering work conducted over nine decades ago, with the synthesis of 2-fluoropyridine marking an early milestone in this field. However, substantial progress in fluorinated heterocycle chemistry did not achieve momentum until the 1950s, coinciding with advances in synthetic methodology and the introduction of more manageable fluorinating reagents. This period witnessed the rational development of 5-fluorouracil as an anticancer agent, demonstrating the therapeutic potential of fluorinated heterocycles and establishing a foundation for subsequent pharmaceutical development programs.

The emergence of fluoroquinolone antibiotics in the early 1970s further validated the importance of fluorinated heterocyclic compounds in medicinal chemistry. The approval of ciprofloxacin for human use in the late 1980s represented a significant milestone, demonstrating the clinical efficacy of strategically fluorinated nitrogen-containing heterocycles. These developments provided impetus for continued research into fluorinated pyridine derivatives, including compounds such as this compound.

The synthetic approach to fluorinated pyrimidines, as exemplified by 5-fluorouracil, initially relied on ring closure methodologies involving isothiourea salts and alpha-fluoro-beta-ketoester enolates. However, the high toxicity of reagents such as ethyl fluoroacetate prompted the development of alternative synthetic routes. Electrophilic fluorination emerged as a preferred strategy, with researchers demonstrating specific monohalogenation at the 5-position using fluoroxytrifluoromethane. The introduction of SelectFluor as an electrophilic fluorinating agent represented a significant advancement, providing a practical and direct route to fluorinated heterocycle synthesis.

Contemporary research in fluorinated nitrogen-containing heterocycles emphasizes their conformational diversity and potential for exploring novel protein-ligand interactions. The strategic incorporation of fluorine atoms into nitrogen-containing heterocycles creates opportunities for systematic modulation of pharmacokinetic and pharmacodynamic profiles. Physical and chemical properties, including polarity, acidity and basicity relationships, lipophilicity characteristics, and metabolic stability profiles, can be systematically adjusted through judicious fluorine substitution.

Classification within Pyridine Derivatives

This compound belongs to the picolinic acid derivative family, characterized by carboxylic acid functionality at the 2-position of the pyridine ring. Picolinic acid itself serves as a fundamental building block in heterocyclic chemistry, functioning as an isomer of nicotinic acid and isonicotinic acid, which feature carboxyl substituents at the 3- and 4-positions, respectively. The methyl ester derivative maintains the essential structural framework while providing enhanced synthetic versatility through ester group reactivity.

The fluorine substitution at position 3 places this compound within the broader category of fluorinated pyridines, which exhibit distinctive electronic properties compared to their non-fluorinated analogs. The highly polarized carbon-fluorine bond creates significant electrostatic character, resulting in strong carbon-fluorine bonding and relatively large dipole moments that influence intermolecular interactions. These interactions encompass dipole-dipole forces, dipole-charge interactions, hydrogen bonding phenomena, and ion coordination behaviors.

The amino functionality at position 5 contributes nucleophilic character to the molecule while providing hydrogen bonding capability essential for biological activity. The combination of electron-withdrawing fluorine and electron-donating amino substituents creates a unique electronic environment within the pyridine framework. This electronic asymmetry influences the molecule's reactivity patterns, conformational preferences, and intermolecular association behaviors.

Within the classification scheme of fluorinated building blocks, this compound represents a multifunctional synthetic intermediate. The presence of three distinct reactive sites - the ester group, amino functionality, and the electron-deficient pyridine ring - enables diverse transformation pathways. This structural complexity positions the compound as a valuable scaffold for medicinal chemistry applications and pharmaceutical active ingredient development.

Structural Classification Description Key Features
Picolinic Acid Derivative 2-Carboxylate substituted pyridine Ester functionality at alpha position
Fluorinated Heterocycle 3-Fluoropyridine framework Enhanced dipole moment and reactivity
Amino-substituted Pyridine 5-Amino functionality Nucleophilic and hydrogen bonding capability
Heterocyclic Building Block Multifunctional synthetic intermediate Three distinct reactive centers

Significance in Heterocyclic Chemistry Research

Contemporary research in heterocyclic chemistry recognizes fluorinated nitrogen-containing compounds as essential components in drug discovery and development programs. The incorporation of fluorine atoms into heterocyclic frameworks produces dramatic alterations in molecular physical and chemical properties, creating opportunities for rational exploitation in medicinal chemistry and organocatalysis applications. This compound exemplifies these principles through its unique combination of functional groups and electronic characteristics.

The strategic positioning of fluorine within nitrogen-containing heterocycles enables systematic tuning of conformational behavior and molecular stability. Research has demonstrated that fluorine substitution can significantly influence hydrogen bonding ability, basicity characteristics, and overall molecular geometry. These modifications prove particularly valuable in pharmaceutical research, where precise control over molecular properties directly impacts therapeutic efficacy and pharmacological profiles.

The building block approach to fluorinated heterocycle synthesis has gained prominence in contemporary research, emphasizing the preparation of target molecules with specifically positioned fluorinated substituents. This methodology contrasts with direct fluorination approaches, where fluorinated heterocycles serve as synthetic tools for preparing bioactive compounds. This compound functions effectively within both paradigms, serving as both a synthetic target and a versatile intermediate for further elaboration.

Recent advances in anticancer and antimicrobial research have highlighted the importance of directly fluorinated heterocycles, with studies demonstrating that twenty percent of anticancer and antibiotic drugs contain fluorine atoms. Structure-activity relationship investigations have revealed that fluorinated heterocycles bearing various electron-donating or electron-withdrawing substituents significantly affect biological activity profiles. The specific substitution pattern in this compound provides an optimal balance of electronic effects for pharmaceutical applications.

The conformational analysis of fluorinated nitrogen-containing heterocycles represents an active area of research, with particular emphasis on six-membered and seven-membered ring systems. The axial fluorine effect, independent of hydrogen bonding considerations, has been extensively studied in piperidine derivatives. While this compound contains an aromatic rather than saturated ring system, the principles governing fluorine's conformational influence remain relevant for understanding its chemical behavior and potential applications.

Research into stereoselectively fluorinated nitrogen-containing heterocycles continues to expand, driven by recognition of fluorine's unique properties in biological systems. The ability to rationally exploit fluorine-induced changes in molecular stability, conformational behavior, hydrogen bonding characteristics, and basicity provides unprecedented opportunities for drug design and development. This compound represents a valuable addition to the toolkit of fluorinated building blocks available for these applications.

Research Application Significance Impact
Drug Discovery Building block for pharmaceutical compounds Enhanced therapeutic profiles
Conformational Studies Fluorine effects on molecular geometry Improved structure-activity relationships
Synthetic Chemistry Versatile intermediate for complex molecules Efficient synthetic pathways
Biological Activity Anticancer and antimicrobial properties Novel therapeutic opportunities

Properties

IUPAC Name

methyl 5-amino-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNSULQZIZQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate typically involves organic synthesis reactions. One common method includes the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Methyl 5-amino-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyridine carboxylates:

Compound Name Substituents (Pyridine-2-carboxylate) Key Functional Groups Applications/Properties References
Methyl 5-amino-3-fluoropyridine-2-carboxylate 5-amino, 3-fluoro -NH₂, -F Pharmaceutical intermediate; potential kinase inhibitor scaffold.
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate 2-amino-5-fluoro, 3-acrylate -NH₂, -F, conjugated acrylate Reactive intermediate for polymer chemistry; modified substitution pattern.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃ -Cl, -CF₃ Agrochemical precursor; high electron-withdrawing effects reduce solubility.
Example 1 (Eli Lilly Patent) 5-aryl, carboxamide substituents -N-isopropyl carboxamide Targeted enzyme inhibition (e.g., kinase inhibitors); complex chiral structure.

Key Observations :

  • Substituent Position: The target compound’s 5-amino and 3-fluoro groups contrast with analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, where electron-withdrawing groups (Cl, CF₃) dominate. This difference impacts reactivity and solubility .
  • Functional Group Diversity: The Eli Lilly compound (Example 1) incorporates a carboxamide group and aryl substituents, enabling hydrogen bonding and targeted bioactivity, unlike the simpler amino-fluoro motif in the target compound .

Physicochemical Properties

Methyl esters generally exhibit lower melting points and higher volatility than their carboxylic acid counterparts.

  • Polarity: The amino group increases polarity, enhancing water solubility compared to halogenated analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate .
  • Stability : Fluorine’s inductive effect improves resistance to oxidative degradation, a trait shared with Eli Lilly’s fluorophenyl-containing derivatives .

Biological Activity

Methyl 5-amino-3-fluoropyridine-2-carboxylate is a compound belonging to the fluoropyridine class, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound features a pyridine ring with amino and carboxylate substituents, which contribute to its reactivity and biological interactions. The presence of fluorine in the molecule is significant as it influences the compound's stability and reactivity compared to its halogenated analogs.

Target of Action : As a member of the fluoropyridine family, this compound exhibits unique physical and chemical properties that facilitate various biological interactions.

Mode of Action : The compound is known for its reduced basicity and lower reactivity relative to other halogenated derivatives. This characteristic allows it to engage selectively with biological targets, potentially modulating enzymatic activities or receptor functions.

Biochemical Pathways

Research indicates that this compound may interact with several biochemical pathways. For example, it has been investigated for its potential role as an allosteric modulator in neurotransmitter receptors, particularly in enhancing responses at nicotinic acetylcholine receptors (nAChRs) .

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that fluorinated pyridines can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Neuropharmacological Effects : The compound has shown promise in modulating cholinergic signaling pathways, which are crucial for cognitive functions. This activity may have implications for treating neurodegenerative diseases .

Case Studies and Experimental Data

  • Neuroactive Properties : In vitro studies have demonstrated that this compound enhances the activity of α7 nAChRs when co-administered with agonists like nicotine. This suggests a potential therapeutic application in cognitive enhancement or neuroprotection .
  • Synthesis and Characterization : The synthesis of this compound typically involves organic reactions that highlight its utility as an intermediate in drug development. Various synthetic routes have been explored, including nucleophilic aromatic substitution methods that allow for the introduction of fluorine into pyridine derivatives .

Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties against various pathogens
NeuropharmacologicalModulates α7 nAChRs; potential for cognitive enhancement
Enzymatic ModulationPossible interaction with enzymes involved in metabolic pathways

Q & A

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Use phosphate buffers (pH 2.0–7.4) and monitor degradation via LC-MS over 24h.
  • Light Sensitivity : Store samples in amber vials; UV-Vis spectra (200–400 nm) detect photodegradation products .

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